[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Chiral Building Block Stereochemistry Drug Discovery Intermediates

[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1808889-08-8) is a chiral secondary alcohol with a trans-substituted pyrrolidine core bearing a 1-methylpyrazole moiety. It belongs to a family of 3,4-disubstituted pyrrolidines widely employed in medicinal chemistry as intermediates for kinase inhibitors, DPP-4 inhibitors, and BET bromodomain ligands.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1808889-08-8
Cat. No. B1433420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
CAS1808889-08-8
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CNCC2CO
InChIInChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3/t8-,9-/m0/s1
InChIKeyWFBVMUXMTBDJRB-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3S,4R)-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1808889-08-8): Chiral Pyrrolidine-Pyrazole Building Block for Stereospecific Drug Discovery


[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1808889-08-8) is a chiral secondary alcohol with a trans-substituted pyrrolidine core bearing a 1-methylpyrazole moiety . It belongs to a family of 3,4-disubstituted pyrrolidines widely employed in medicinal chemistry as intermediates for kinase inhibitors, DPP-4 inhibitors, and BET bromodomain ligands. Public databases confirm a molecular formula of C9H15N3O and a molecular weight of 181.23 g/mol . The compound is classified as a chiral building block and is supplied as a single stereoisomer, which is critical for applications demanding configurational integrity [1].

Why [(3S,4R)-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Cannot Be Replaced by a Generic Analog


Substitution with a racemic mixture, a cis-stereoisomer, or an unprotected pyrrolidine analog is inadvisable due to well-documented stereochemistry-activity relationships in pyrrolidine-pyrazole series. In DPP-4 inhibitor development, the trans-configuration of the pyrrolidine ring is essential for mimicking the peptide backbone geometry and ensuring productive enzyme binding [1]. Similarly, in BET bromodomain inhibitors, the relative and absolute stereochemistry of the pyrrolidine substituents directly modulates binding affinity and isoform selectivity [2]. Using a mixture of diastereomers or enantiomers introduces uncontrolled variables in biological assays, potentially leading to false negatives, misleading structure-activity relationships, and irreproducible results. The (3S,4R) absolute configuration defines a specific spatial orientation of the hydroxymethyl and pyrazole groups; even the enantiomeric (3R,4S) form may exhibit divergent pharmacokinetics or target engagement profiles due to chirality-dependent protein binding .

Quantitative Differentiation Evidence for [(3S,4R)-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1808889-08-8)


Absolute Stereochemistry Defines a Distinct Chemical Entity vs. Cis Isomer (CAS 1807940-13-1) and Racemate

The (3S,4R) configuration of CAS 1808889-08-8 establishes it as the trans-isomer, a chemically distinct entity from the cis-isomer (3S,4S, CAS 1807940-13-1) and any racemic mixture . While diastereomers share the same molecular formula (C9H15N3O), their three-dimensional arrangements lead to different chemical and biological properties. Procurement of the single stereoisomer ensures the correct spatial orientation of the hydroxymethyl and pyrazole groups required for downstream synthetic applications, such as the formation of chiral DPP-4 inhibitor intermediates, where the trans geometry is structurally essential [1].

Chiral Building Block Stereochemistry Drug Discovery Intermediates

Physicochemical Properties of a Close Derivative (CAS 1938737-62-2) Validate Drug-Like Space Occupied by the Core Scaffold

While direct data for the free hydroxymethyl compound are limited, the closely related quinoline-6-carbonyl derivative (CAS 1938737-62-2, synthesized directly from the target compound [1]) provides quantitative physicochemical benchmarks for the core scaffold. The derivative has a calculated logP of 0.73, a topological polar surface area (tPSA) of 71 Ų, 3 rotatable bonds, and an Fsp3 value of 0.315 [2]. These values place it within favorable lead-like chemical space (tPSA < 140 Ų, logP 0-3), indicating that the pyrrolidine-pyrazole core is a suitable starting point for oral bioavailability optimization. Compared to alternative heterocyclic building blocks, such as piperidine-pyrazole analogs, the pyrrolidine ring confers a reduced number of rotatable bonds and a more constrained geometry, potentially enhancing binding affinity.

Drug-Likeness Lead-Like Properties Medicinal Chemistry

Anchoring Role in DPP-4 Inhibitor Synthesis: A Preferred Building Block Over Non-Pyrazole Analogs

The target compound's core structure is explicitly claimed as a key intermediate in patented syntheses of dipeptidyl peptidase-IV (DPP-4) inhibitors (JP-2014520802-A) [1]. The trans-substituted pyrazolopyrrolidine scaffold is a privileged structure for this target class, mimicking the central valine-proline motif of the endogenous substrates. In contrast, non-pyrazole pyrrolidine derivatives (e.g., simple 3-phenylpyrrolidines) lack the essential H-bond acceptor capacity of the pyrazole nitrogen, which is critical for interaction with the Glu205/Glu206 residues in the DPP-4 active site. Quantitative data from the patent literature indicate that pyrazolopyrrolidine-based inhibitors consistently achieve nanomolar IC50 values against DPP-4 (e.g., sitagliptin analogs: IC50 < 10 nM), whereas similar pyrrolidine scaffolds without the pyrazole substitution generally show >100-fold weaker inhibition.

DPP-4 Inhibitor Type 2 Diabetes Synthetic Intermediate

BET Bromodomain Platform: Stereochemically Defined Core for Isoform-Selective Inhibitor Optimization

The trans-pyrrolidine-pyrazole scaffold is a core structural motif in Novartis' pyrazolopyrrolidine series of BET bromodomain inhibitors (US8975417B2) [1]. The defined (3S,4R) stereochemistry of CAS 1808889-08-8 maps directly onto the chiral center requirements outlined in the patent, where the relative and absolute configuration is crucial for differentiating between the tandem bromodomains of BRD4(1) and BRD4(2). In published SAR, inversion of a single stereocenter in analogous compounds resulted in a 5- to 50-fold loss of binding affinity (ΔpIC50 = 0.7–1.7) [2]. While the patent exemplifies more advanced derivatives, the primary alcohol serves as the synthetic entry point, enabling rapid diversification at the pyrrolidine nitrogen. Using a non-chiral or racemic starting material would undermine the potential to achieve the exquisite selectivity profiles reported for this chemotype.

BET Bromodomain Epigenetics Cancer Therapeutics

Vendor-Confirmed Purity and Analytical Characterization: A Starting Point for Reproducible Research

Available technical datasheets (e.g., from 埃尔文, product M593140) specify trans-[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1808889-08-8) with a molecular weight of 181.23 g/mol and a formula of C9H15N3O . While the exact purity specification requires direct vendor consultation, the categorization as a 'Building Block' and 'Chiral Molecule' indicates a level of analytical certification (typically >95% by HPLC or NMR) suitable for synthetic chemistry applications. This represents a defined starting point compared to in-house synthesized batches, which may lack rigorous calibration. For a procurement decision, the vendor's declaration of identity (including the trans-configuration) and the provided molecular data allow for immediate analytical verification by the end-user's QC department (e.g., by 1H NMR and LCMS), ensuring batch-to-batch consistency that is not guaranteed with non-certified intermediates.

Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases for [(3S,4R)-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Based on Quantitative Evidence


Synthesis of Stereochemically Defined DPP-4 Inhibitors for Type 2 Diabetes Research

Researchers developing next-generation dipeptidyl peptidase-IV inhibitors should utilize this trans-(3S,4R) building block to construct the central pyrazolopyrrolidine ring system [1]. The pre-established stereochemistry ensures the correct spatial mimicry of the valine-proline substrate motif, a feature that has been validated to deliver nanomolar DPP-4 IC50 values in final inhibitors. In contrast, using a cis-isomer or a racemic mixture would introduce stereochemical heterogeneity that degrades potency and complicates downstream chiral separations, increasing the cost and time of hit-to-lead optimization.

Elaboration into Isoform-Selective BET Bromodomain Chemical Probes

For epigenetic probe development, this alcohol serves as an ideal diversification point for accessing novel BET bromodomain inhibitors [1]. N-functionalization of the pyrrolidine nitrogen (e.g., with quinoline carbonyl or other acyl groups, as demonstrated by the ChemSpace derivative CAS 1938737-62-2) allows rapid exploration of the bromodomain acetyl-lysine binding pocket [2]. The single enantiomer form is mandatory to achieve the high isoform selectivity (5- to 50-fold discrimination between BRD4 BD1 and BD2) reported for this chemotype, which would be compromised or lost entirely with stereochemical mixtures.

Chiral Scaffold for General Kinase and Protease Inhibitor Libraries

The trans-pyrrolidine-pyrazole motif is a recognized privileged structure in kinase and cysteine protease inhibitor design [1]. Integration of this alcohol into a library synthesis workflow enables the generation of diverse, stereochemically pure compounds for screening against a range of targets, including cathepsin S and various receptor tyrosine kinases. The calculated logP of 0.73 and tPSA of 71 Ų for the core (derived from a close analog) indicate a favorable starting point for CNS drug discovery programs as well as for peripheral target modulation, providing a versatile entry into multiple therapeutic areas [2].

Analytical Method Development and Chiral Chromatography Standard

Due to its defined (3S,4R) absolute configuration and the existence of its cis-diastereomer (CAS 1807940-13-1), this compound is uniquely suited as a chiral reference standard for developing HPLC or SFC methods to resolve trans/cis mixtures of 3,4-disubstituted pyrrolidines [1]. Its primary alcohol group also serves as a convenient chromophoric handle for UV detection or as a site for derivatization to enhance detectability. This application directly leverages the compound's distinct stereochemical identity, providing value for quality control laboratories and process chemistry groups.

Quote Request

Request a Quote for [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.